molecular formula C7H5N3O B1612128 Imidazo[1,2-A]pyrimidine-7-carbaldehyde CAS No. 375857-80-0

Imidazo[1,2-A]pyrimidine-7-carbaldehyde

Cat. No.: B1612128
CAS No.: 375857-80-0
M. Wt: 147.13 g/mol
InChI Key: NOWRGSYRDSGFHT-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyrimidine-7-carbaldehyde is a heterocyclic compound that features a fused bicyclic structure, combining an imidazole ring with a pyrimidine ring. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

Imidazo[1,2-A]pyrimidine-7-carbaldehyde and its derivatives have been identified as potential covalent anticancer agents . The primary target of these compounds is the KRAS G12C protein, a common mutation in various types of cancer . This protein plays a crucial role in cell signaling pathways that control cell growth and differentiation .

Mode of Action

The compound interacts with its target through a covalent bond, a strong type of chemical bond where atoms share electron pairs . This interaction leads to changes in the target protein’s structure and function, disrupting its role in cell signaling pathways .

Biochemical Pathways

The compound’s interaction with the KRAS G12C protein affects various biochemical pathways involved in cell growth and differentiation . By inhibiting the function of this protein, the compound can disrupt these pathways and prevent the uncontrolled cell growth characteristic of cancer .

Pharmacokinetics

Similar compounds have been shown to have favorable adme (absorption, distribution, metabolism, and excretion) properties . These properties impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the compound’s action is a potential reduction in cancer cell growth . Preliminary bio-evaluation screening has identified certain derivatives of this compound as potent anticancer agents for KRAS G12C-mutated cells . These results suggest that the compound could be a promising lead for the treatment of intractable cancers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the compound’s efficacy can be affected by factors such as the presence of other molecules in the cellular environment and the specific characteristics of the cancer cells it targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-A]pyrimidine-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyrimidine with glyoxal or its derivatives, followed by cyclization and oxidation steps. The reaction conditions often require the use of acidic or basic catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the aldehyde group can yield alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic substitution reactions.

Major Products:

    Oxidation: Imidazo[1,2-A]pyrimidine-7-carboxylic acid.

    Reduction: Imidazo[1,2-A]pyrimidine-7-methanol.

    Substitution: Various substituted imidazo[1,2-A]pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Imidazo[1,2-A]pyrimidine-7-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a scaffold for drug development, particularly in the design of inhibitors for various enzymes and receptors.

    Industry: Imidazo[1,2-A]pyrimid

Properties

IUPAC Name

imidazo[1,2-a]pyrimidine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-6-1-3-10-4-2-8-7(10)9-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWRGSYRDSGFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592398
Record name Imidazo[1,2-a]pyrimidine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375857-80-0
Record name Imidazo[1,2-a]pyrimidine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Dimethoxymethylimidazo[1,2-a]pyrimidine (1.00 g, 5.18 mmol) was dissolved in 3N hydrochloric acid and heated at 48° C. for 14 h. The solution was layered with ethyl acetate (30 ml) and solid sodium hydrogencarbonate (1.06 g, 12.6 mmol) was added in portions over 5 min. The mixture was diluted with water (6 ml) and extracted with dichloromethane (5×50 ml). The combined organics were dried over anhydrous sodium sulfate, filtered and evaporated to give imidazo[1,2-a]pyrimidine-7-carbaldehyde (749 mg, 99%) as a yellow solid: δH (360 MHz, CDCl3) 7.53 (1H, d, J 7), 7.77 (1H, d, J 1), 8.10 (1H, d, J 1), 8.60 (1H, d, J 7), 10.05 (1H, s).
Name
7-Dimethoxymethylimidazo[1,2-a]pyrimidine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
1.06 g
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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